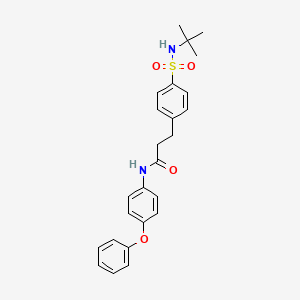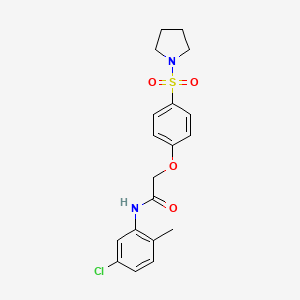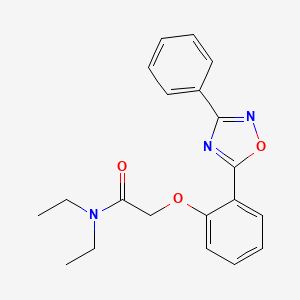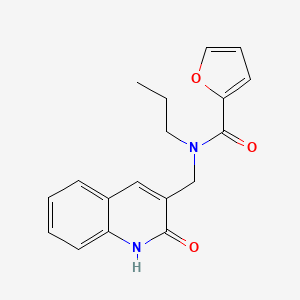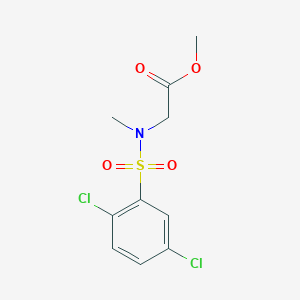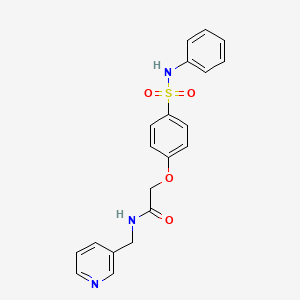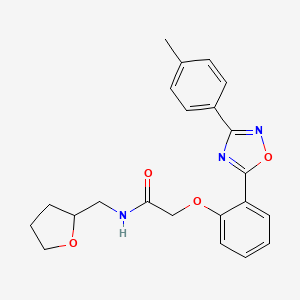![molecular formula C24H26N4O5 B7686816 3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .
Mode of Action
The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also interferes with the function of Hsp90, a chaperone protein that assists in protein folding . By inhibiting TrxR, it disrupts the cellular redox balance . The compound also inhibits HLSD1, affecting gene expression . It blocks the activity of ALK2, a kinase involved in signal transduction . By inhibiting P-gp, it can potentially overcome drug resistance . Lastly, by blocking the platelet-derived growth factor receptor β, it can inhibit cell growth .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target mode of action. It disrupts the microtubule dynamics by inhibiting tubulin polymerization, affecting the cell cycle . It also interferes with protein homeostasis by inhibiting Hsp90 . The compound disrupts the redox balance by inhibiting TrxR, leading to oxidative stress . It also affects gene expression by inhibiting HLSD1 . The compound interferes with the BMP signaling pathway by inhibiting ALK2 . It can potentially affect drug transport by inhibiting P-gp . Lastly, it can affect cell growth and proliferation by inhibiting the platelet-derived growth factor receptor β .
Result of Action
The compound’s multi-target mode of action leads to a variety of molecular and cellular effects. These include disruption of cell division due to inhibition of tubulin polymerization, induction of protein misfolding due to inhibition of Hsp90, induction of oxidative stress due to inhibition of TrxR, alteration of gene expression due to inhibition of HLSD1, disruption of signal transduction due to inhibition of ALK2, potential reversal of drug resistance due to inhibition of P-gp, and inhibition of cell growth due to inhibition of the platelet-derived growth factor receptor β .
Análisis Bioquímico
Biochemical Properties
3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits a range of biochemical properties that make it a valuable compound in research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions suggest its potential as an anti-cancer agent, as it can disrupt critical cellular processes involved in cancer progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These effects can lead to altered cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it inhibits tubulin polymerization by binding to the colchicine binding site of the αβ-tubulin heterodimer . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR suggests its role in modulating protein folding and redox homeostasis, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under various conditions, but its activity may decrease due to degradation or metabolic processes. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and proteins, leading to prolonged cellular effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer activity and modulation of cellular processes . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for predicting its pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation Its distribution within different tissues can influence its therapeutic effects and potential side effects
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. Understanding its subcellular distribution is crucial for designing targeted therapies and improving its therapeutic potential.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-6-9-28-23-17(11-14-10-16(30-2)7-8-18(14)25-23)22(27-28)26-24(29)15-12-19(31-3)21(33-5)20(13-15)32-4/h7-8,10-13H,6,9H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXVWPPUFIRXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
